molecular formula C24H33ClN2O4 B12708139 N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride CAS No. 93777-67-4

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride

Cat. No.: B12708139
CAS No.: 93777-67-4
M. Wt: 449.0 g/mol
InChI Key: WGYHILCUZAUZAB-CRDKNBMZSA-N
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Description

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a trimethoxyphenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride typically involves a multi-step process. One common method includes the condensation reaction between 2,4,5-trimethoxybenzaldehyde and N-(2-(diethylamino)ethyl)benzamide under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a neuroprotective agent due to its ability to inhibit neurotoxicity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound’s ability to modulate neurotransmitter levels in the central nervous system contributes to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine, 2,4,5-trimethoxy-α-methyl-: Shares the trimethoxyphenyl group and exhibits similar pharmacological properties.

    3,4,5-Trimethoxycinnamic acid: Contains the trimethoxyphenyl moiety and is used in traditional medicine for its sedative effects.

    Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization.

Uniqueness

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

CAS No.

93777-67-4

Molecular Formula

C24H33ClN2O4

Molecular Weight

449.0 g/mol

IUPAC Name

(Z)-N-[2-(diethylamino)ethyl]-2-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C24H32N2O4.ClH/c1-6-26(7-2)14-13-25-24(27)20(18-11-9-8-10-12-18)15-19-16-22(29-4)23(30-5)17-21(19)28-3;/h8-12,15-17H,6-7,13-14H2,1-5H3,(H,25,27);1H/b20-15-;

InChI Key

WGYHILCUZAUZAB-CRDKNBMZSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)/C(=C\C1=CC(=C(C=C1OC)OC)OC)/C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C(=CC1=CC(=C(C=C1OC)OC)OC)C2=CC=CC=C2.Cl

Origin of Product

United States

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